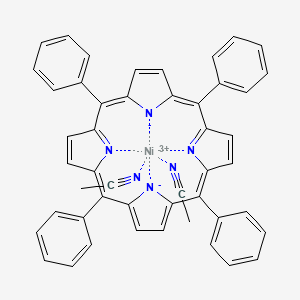
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+): is a coordination complex that features a nickel ion coordinated to a tetraphenylporphyrin ligand and two acetonitrile molecules. This compound is of significant interest in the field of materials science and coordination chemistry due to its unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of acetonitrile. One common method involves the use of dichloromethane as a solvent under an inert atmosphere. The reaction conditions often include electrochemical processes and the addition of excess tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) can undergo various types of chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the electronic structure of the complex.
Reduction: The compound can also undergo reduction reactions, which can affect the coordination environment of the nickel ion.
Substitution: The acetonitrile ligands can be substituted by other ligands, altering the properties of the complex.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled atmospheric conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel coordination compounds with different ligands .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) is used as a model compound to study the electronic properties and reactivity of nickel porphyrin complexes. It is also used in the synthesis of other coordination compounds .
Biology: Nickel porphyrin complexes can serve as models for the active sites of certain enzymes .
Medicine: While direct medical applications of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are limited, its study can contribute to the development of nickel-based drugs and therapeutic agents .
Industry: In industry, the compound can be used in catalysis, particularly in processes involving the activation of small molecules. Its unique electronic properties make it a candidate for use in various catalytic applications .
Mécanisme D'action
The mechanism by which Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) exerts its effects involves the coordination of the nickel ion to the tetraphenylporphyrin ligand and acetonitrile molecules. This coordination affects the electronic structure of the nickel ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Bis(pyridine)(tetraphenylporphyrinato)nickel(1+): Similar to Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+), but with pyridine ligands instead of acetonitrile.
Bis(dimethylformamide)(tetraphenylporphyrinato)nickel(1+): Features dimethylformamide ligands instead of acetonitrile.
Bis(ethanol)(tetraphenylporphyrinato)nickel(1+): Contains ethanol ligands instead of acetonitrile.
Uniqueness: The uniqueness of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) lies in its specific coordination environment and the electronic properties imparted by the acetonitrile ligands.
Propriétés
Formule moléculaire |
C48H34N6Ni+ |
|---|---|
Poids moléculaire |
753.5 g/mol |
Nom IUPAC |
acetonitrile;nickel(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2C2H3N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-3;/h1-28H;2*1H3;/q-2;;;+3 |
Clé InChI |
YRWZBJIERIBUFN-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


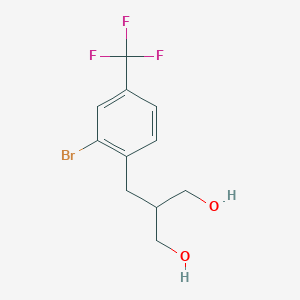
![4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13101207.png)


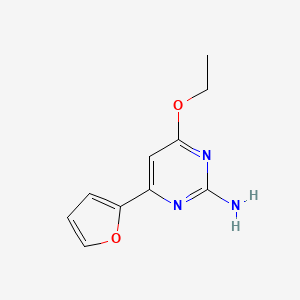

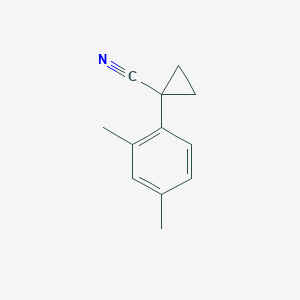
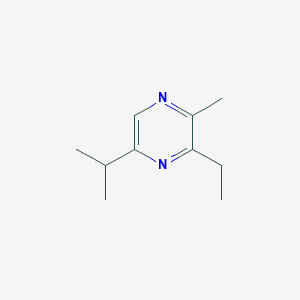

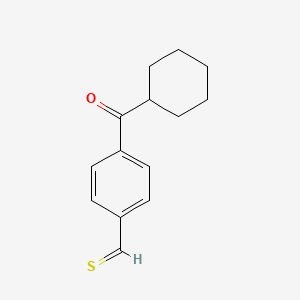
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
